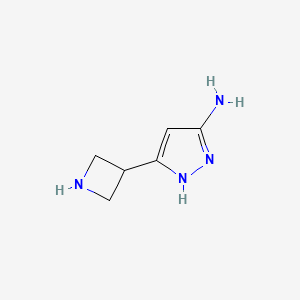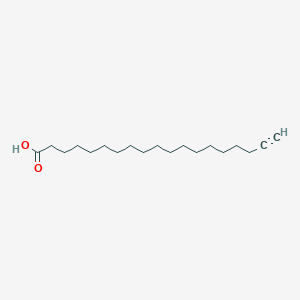
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanoic acid
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxyhexanal
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxybutanal
Uniqueness
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C5H12ClNO4 |
|---|---|
Molecular Weight |
185.60 g/mol |
IUPAC Name |
(2R,3R,4S)-2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4-,5+;/m0./s1 |
InChI Key |
DRUSHUBYTZTXOS-ASMLCRKRSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)

![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)








